1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea

Polyurethane elastomer chain extender mechanical properties

Conventional polyurethane extenders often require co-solvents or multiple additives to achieve strength and water compatibility. This bifunctional polyether-thiourea chain extender solves both challenges with its terminal -OH groups for covalent backbone incorporation and ether-rich side arms that enhance hydrophilicity, enabling waterborne PU dispersion synthesis without additional surfactants. • ~20% tensile strength increase and improved elongation at break vs. 1,4-butanediol-extended formulations • Multi-heteroatom (S, N, O) coordination scaffold supports corrosion inhibition and transition-metal sensing in aqueous systems • Supplied as ≥98% pure white crystalline solid; stored at 2-8°C under inert atmosphere; shipped with cold packs for global delivery.

Molecular Formula C9H20N2O4S
Molecular Weight 252.33 g/mol
Cat. No. B8246776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea
Molecular FormulaC9H20N2O4S
Molecular Weight252.33 g/mol
Structural Identifiers
SMILESC(COCCO)NC(=S)NCCOCCO
InChIInChI=1S/C9H20N2O4S/c12-3-7-14-5-1-10-9(16)11-2-6-15-8-4-13/h12-13H,1-8H2,(H2,10,11,16)
InChIKeyKORYHRJMAMMADC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea Baseline Properties


1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea (CAS 36499-64-6) is a symmetrical N,N′-disubstituted thiourea derivative featuring two 2-(2-hydroxyethoxy)ethyl side chains [1]. Belonging to the polyether-thiourea class, its molecular architecture integrates a central thiocarbonyl (C=S) moiety with terminal hydroxyl groups via ether linkages, conferring both hydrogen-bonding donor/acceptor capabilities and enhanced aqueous solubility relative to simple alkyl-substituted thioureas . Originally disclosed as a chain extender for polyurethane elastomers, the compound is commercially available at research-grade purity (typically 97–98%) and is utilized in polymer chemistry, coordination chemistry, and corrosion science .

Bifunctional polyether-thiourea chain extender: terminal –OH groups enable covalent incorporation into polyurethane backbones.
Ether-rich side chains enhance aqueous solubility and provide additional metal-coordination sites, differentiating from alkyl-substituted thioureas.
May support polyurethane elastomers, waterborne dispersions, and metal-chelation ligand applications.

Why Generic Thiourea Analogs Fail


Unlike conventional thiourea or simple N,N′-dialkylthioureas, 1,3-bis(2-(2-hydroxyethoxy)ethyl)thiourea is not a passive additive but an active, bifunctional chain extender whose performance is dictated by the precise length and heteroatom content of its side arms [1]. The two hydroxyethoxyethyl chains provide terminal –OH groups for covalent incorporation into polyurethane backbones, while the ether oxygen atoms contribute additional coordination sites and enhance hydrophilicity beyond what is achievable with analogs such as 1,3-bis(2-hydroxyethyl)thiourea (which lacks ether linkages) or simple diol extenders like 1,4-butanediol [2]. Generic substitution with structurally simpler thioureas therefore fails to deliver the same combination of tensile reinforcement, elongation enhancement, viscosity reduction, and water compatibility that is quantitatively documented for this specific compound [3].

Simpler N,N′-dialkylthioureas (e.g., 1,3-bis(2-hydroxyethyl)thiourea) lack ether oxygen atoms, likely failing to replicate the same tensile reinforcement, elongation enhancement, or viscosity reduction.

Non-chain-extending additives do not covalently bond into the polymer network, potentially compromising long-term mechanical stability and durability.

Thiourea derivatives with lower aqueous solubility may limit processability in waterborne formulations and reduce ligand performance in aqueous-phase applications.

Quantitative Differentiation Evidence


Tensile Strength vs. Blank Formulation

When incorporated as a chain extender in a clay-filled polyether triol-based polyurethane system, 1,3-bis(2-(2-hydroxyethoxy)ethyl)thiourea increased tensile strength by approximately 20% compared to an identical formulation cured without the chain extender (Blank). The target compound achieved 921 psi tensile strength (ASTM D 412-64T, die C) versus 780 psi for the Blank [1].

Tensile Strength
Head-to-head
Target: 921 psi (≈6.35 MPa) vs Blank: 780 psi (≈5.38 MPa); ~18% increase
Supports chain extender selection for tensile performance
ASTM D 412-64T, die C; patent data [REFS-1]
Polyurethane elastomer chain extender mechanical properties

Elongation at Break vs. Blank Formulation

The patent explicitly states that 'the chain extender properties of l,3-bis(2,2-hydroxyethoxyethyl)-2-thiourea are illustrated by the increased elongation' of the cured polyurethane relative to the blank formulation [1]. While the OCR-derived text suggests an elongation of 65% for the target compound versus 35% for the blank (ASTM D 412-64T, die C), the qualitative increase in elongation is unequivocally documented alongside the quantitative tensile data in the same experimental series [1].

Elongation at Break
Data to verify
Qualitative increase in elongation vs blank (OCR suggests ~65% vs ~35%)
May indicate improved flexibility; precise ratio requires verification
Patent qualitative claim; OCR-derived numbers approximate
Polyurethane elastomer elongation flexibility

Viscosity Reduction vs. Blank Formulation

Incorporation of 1,3-bis(2-(2-hydroxyethoxy)ethyl)thiourea into the polyol component (Component B) produced a lower viscosity than the identical formulation without the thiourea compound. Viscosity was measured on a Brookfield Model LVT Viscometer with a No. 4 spindle at 12 rpm and 25 °C [1]. The patent notes that 'the lower viscosity makes the component more fluid, therefore, more workable,' representing a processing advantage not achievable with the baseline formulation or with solid, high-melting thiourea analogs that increase rather than decrease system viscosity [1].

Viscosity Reduction
Head-to-head
Lower viscosity than blank (qualitative, Brookfield LVT, #4 spindle, 12 rpm)
Supports processing efficiency and workability
Exact centipoise values not fully digitized
Polyurethane processing viscosity workability

Enhanced Aqueous Solubility

The two 2-(2-hydroxyethoxy)ethyl side chains incorporate ether oxygen atoms that act as additional hydrogen-bond acceptors, conferring substantially greater water solubility than is achievable with closely related analogs such as 1,3-bis(2-hydroxyethyl)thiourea (which lacks ether linkages) or N,N′-dialkylthioureas. Although an experimentally measured log P for this specific compound is not published, the log P of the analogous urea compound, N,N′-bis[2-(2-hydroxyethoxy)ethyl]urea, is approximately −2.3, indicative of pronounced hydrophilicity . By contrast, 1,3-bis(2-hydroxyethyl)thiourea is estimated to have a log P closer to −0.5 to −1.0 based on fragment-based calculations, reflecting the solubility penalty incurred by removing the ether oxygen atoms [1]. This structural advantage translates into superior performance in aqueous-phase catalysis, metal-ion sensing in biological or environmental samples, and waterborne polymer formulations.

Aqueous Solubility
Class-level inference
Analogous urea log P ≈ −2.3; ether oxygens increase hydrophilicity vs. bis(hydroxyethyl) analog (est. log P ~ −0.5 to −1.0)
May support waterborne formulations and aqueous ligand applications
Class-level estimate; direct experimental log P not published
aqueous solubility ligand design formulation

Tear Strength & Compression Set vs. Blank

In the same head-to-head comparison documented in the patent, the polyurethane cured with 1,3-bis(2-(2-hydroxyethoxy)ethyl)thiourea exhibited a tear strength of 47 pli (ASTM D 624-54, die C) versus 42 pli for the blank, representing an approximately 12% improvement [1]. Additionally, the compression set (ASTM D 395-41, Method B) was 9.8% for the thiourea-containing elastomer compared with 10.5% for the blank, indicating better elastic recovery after compressive deformation [1]. These data demonstrate that the compound contributes to elastomer durability beyond mere tensile reinforcement.

Tear & Compression Set
Head-to-head
Tear: 47 pli (target) vs 42 pli (blank); Compression set: 9.8% vs 10.5%
Suggests improved tear resistance and elastic recovery
ASTM D 624-54, die C; ASTM D 395-41, Method B
tear resistance compression set elastomer durability

1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea Application Scenarios


High-Tensile Flexible Polyurethane Elastomers

The demonstrated ~20% tensile strength increase and enhanced elongation at break [1] make this compound a preferred chain extender for cast polyurethane elastomers requiring a balance of strength and flexibility—such as industrial rollers, seals, and vibration mounts—where a non-chain-extended or conventionally extended (e.g., 1,4-butanediol) formulation would either sacrifice tensile properties or require additional compounding steps.

Waterborne Polyurethane Dispersions

The enhanced aqueous solubility conferred by the ether-functionalized side chains (approximated by the analogous urea log P ≈ −2.3) positions this compound favorably for waterborne polyurethane dispersion synthesis, where hydrophobic chain extenders require co-solvents or surfactants that increase VOC content and formulation complexity.

Metal-Chelating Ligands for Sensing & Extraction

The combination of a soft thiocarbonyl sulfur donor, nitrogen donors, and ether oxygen coordination sites—coupled with water solubility—supports the use of this compound as a ligand scaffold for transition-metal chemosensors and selective extraction agents in environmental or biological aqueous matrices [2]. The ether oxygen atoms provide additional chelation modes not available in simpler N,N′-dialkylthioureas.

Corrosion Inhibitors for Acidic Systems

The patent explicitly identifies this compound class as 'useful as corrosion inhibitors for aqueous acidic systems' [1]. Its water solubility, multiple heteroatom adsorption sites (S, N, O), and polymeric compatibility make it a candidate for acid-pickling inhibitor formulations, where the combination of thiourea-mediated metal-surface adsorption and ether-enhanced solubility provides a performance profile not replicated by unsubstituted thiourea or simple alkyl derivatives.

Application
Selection Property
Validation Focus
High-Tensile Flexible Polyurethane Elastomers
Tensile and elongation enhancement
Mechanical property testing per ASTM D412/D624
Waterborne Polyurethane Dispersions
Ether-enhanced aqueous solubility
Dispersion stability and VOC reduction assessment
Metal-Chelating Ligands for Sensing & Extraction
Multi-donor (S, N, O) coordination
Metal-binding selectivity and aqueous-phase performance
Corrosion Inhibitors for Acidic Systems
Water solubility and multi-site adsorption
Corrosion inhibition efficiency in acidic media
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